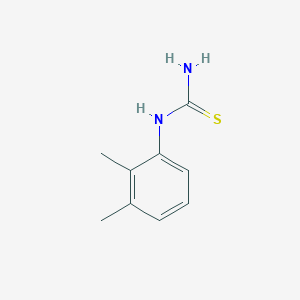

2,3-Dimethylphenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTKXIMDQWHJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398682 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55752-58-4 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylphenylthiourea CAS number and properties

An In-depth Technical Guide to 2,3-Dimethylphenylthiourea

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities based on the broader class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the CAS number 55752-58-4, is an organic compound belonging to the thiourea family.[1][2][3] Thioureas are characterized by the presence of a central thiocarbonyl group bonded to two amino groups. The structure of this compound includes a 2,3-dimethylphenyl substituent on one of the amino groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55752-58-4 | [1][2][3] |

| Molecular Formula | C9H12N2S | [1][2][4][5] |

| Molecular Weight | 180.27 g/mol | [2][6] |

| IUPAC Name | (2,3-dimethylphenyl)thiourea | [2] |

| Synonyms | 1-(2,3-dimethylphenyl)thiourea, N-(2,3-Dimethylphenyl)-thiourea | [2][5] |

| Purity | Commercially available at ≥97% or >95% | [4][7] |

Synthesis

The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically a straightforward process.[9] The most common method involves the nucleophilic addition of an amine to an isothiocyanate.[9][10]

A general synthetic pathway can be described as follows:

-

Reaction of a dimethylphenyl isothiocyanate with a primary amine.

-

Reaction of a dimethylaniline with an appropriate isothiocyanate.

These reactions are generally carried out in a suitable organic solvent, such as acetone or ethanol.[9]

Biological Activity and Potential Applications

Thiourea derivatives are a well-studied class of compounds with a broad spectrum of biological activities.[10][11] While specific studies on this compound are limited, the activities of related analogs suggest its potential in various therapeutic areas.

Table 2: Potential Biological Activities of Thiourea Derivatives

| Activity | Mechanism of Action / Assay | Reference |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid pathway. | [9] |

| Antioxidant | Scavenging of free radicals, commonly measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. | [9][10] |

| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. | [10][12] |

| Antiviral | For some analogs, suppression of Hepatitis B Virus (HBV) DNA levels and reduction of viral antigen secretion. | [10] |

| Antibacterial | Activity against various Gram-positive and Gram-negative bacteria. | [11] |

| Anticancer | Investigated for potential in cancer therapy. | [10][11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of thiourea derivatives are crucial for reproducible research. Below are generalized protocols for common assays based on literature for this class of compounds.

General Synthesis of a Dimethylphenylthiourea Derivative

-

Reactant Preparation: Dissolve equimolar amounts of the appropriate dimethylaniline and an isothiocyanate in a suitable solvent (e.g., acetone or ethanol).

-

Reaction: Stir the mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure thiourea derivative.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.[9]

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[9]

-

Reaction: Mix the DPPH solution with the test compound dilutions.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

α-Glucosidase Inhibition Assay (Antidiabetic Activity)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).[10]

-

Inhibitor Addition: Add various concentrations of the test compound to the mixture and pre-incubate with the enzyme.[10]

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[10]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).[10]

-

Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[10]

-

Measurement: Quantify the amount of p-nitrophenol released by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.[10]

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Toxicology and Safety

Thiourea derivatives can exhibit significant toxicity. For instance, a safety data sheet for a related compound, phenylthiourea, indicates it is fatal if swallowed, with an oral LD50 of 3 mg/kg in rats.[8] A safety data sheet for this compound states that it is fatal if swallowed and may cause an allergic skin reaction.

Standard safety precautions when handling this compound should include:

-

Working in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Avoiding inhalation of dust and contact with skin and eyes.[8]

-

Preventing ingestion. In case of swallowing, immediate medical attention is required.[8]

-

Handling in accordance with good industrial hygiene and safety practices.[8]

Conclusion

This compound is a member of the versatile thiourea class of compounds. While specific research on this particular derivative is not extensive, the known synthesis methods and broad biological activities of related thioureas make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers should proceed with appropriate safety measures due to the potential toxicity of this class of compounds.

References

- 1. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2,3-Dimethylphenyl)thiourea | C9H12N2S | CID 4036942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 55752-58-4 [chemicalbook.com]

- 4. biocompare.com [biocompare.com]

- 5. N-(2,3-DIMETHYLPHENYL)THIOUREA [chemicalbook.com]

- 6. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. thoreauchem.com [thoreauchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenylthiourea from 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylphenylthiourea, a valuable building block in medicinal chemistry and drug discovery. The document outlines two primary synthetic pathways from 2,3-dimethylaniline, including detailed experimental protocols. It also presents a summary of expected characterization data and key considerations for purification.

Introduction

Thiourea derivatives are a significant class of organic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of asymmetrically substituted thioureas, such as this compound, is of particular interest as it allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and target specificity. This guide focuses on the practical synthesis of this target molecule, providing a foundation for its application in research and development.

Synthetic Pathways

The synthesis of this compound from 2,3-dimethylaniline is most effectively achieved through a two-step process. The core of this transformation is the initial conversion of the primary aromatic amine, 2,3-dimethylaniline, into the corresponding 2,3-dimethylphenyl isothiocyanate intermediate. This reactive intermediate is then readily converted to the target thiourea.

Two common methods for the synthesis of the isothiocyanate intermediate are presented: one utilizing the highly reactive but toxic thiophosgene, and a safer alternative employing carbon disulfide.

Overall Synthesis Workflow

Caption: General two-step synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Method A: Synthesis via Thiophosgene

This method is highly efficient but requires stringent safety precautions due to the high toxicity and volatility of thiophosgene.[1][2]

Step 1: Synthesis of 2,3-Dimethylphenyl isothiocyanate

-

In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 2,3-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2,3-dimethylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask.[3]

-

To the stirred solution, add a solution of aqueous ammonia (e.g., 28-30%, 1.2 eq) dropwise at room temperature. The reaction is typically exothermic.

-

Continue to stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction for the disappearance of the isothiocyanate starting material by TLC.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Method B: Synthesis via Carbon Disulfide

This method provides a safer alternative to the use of thiophosgene.[2][4]

Step 1: Synthesis of 2,3-Dimethylphenyl isothiocyanate

-

To a stirred solution of 2,3-dimethylaniline (1.0 eq) and triethylamine (2.0 eq) in an anhydrous solvent (e.g., acetone or THF), add carbon disulfide (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

Add a desulfurizing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used).

-

Remove the solvent from the filtrate under reduced pressure to yield the crude isothiocyanate.

Step 2: Synthesis of this compound

Follow the same procedure as outlined in Step 2 of Method A.

Purification and Characterization

Purification

Recrystallization is the most common method for the purification of the final product. Ethanol is a frequently used and effective solvent for this purpose.

General Recrystallization Protocol:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key reactants and expected characterization data for this compound. The spectroscopic data are predicted based on the analysis of similar thiourea derivatives.

| Compound | 2,3-Dimethylaniline | This compound |

| Molecular Formula | C₈H₁₁N | C₉H₁₂N₂S |

| Molecular Weight | 121.18 g/mol | 180.27 g/mol |

| Appearance | Liquid | Expected to be a solid |

| Melting Point | 2.5 °C | Not available, but expected to be a sharp melting solid upon purification |

| Boiling Point | 221-222 °C | Not applicable |

| ¹H NMR (Predicted, CDCl₃, δ) | Aromatic protons: ~6.6-7.0 ppm (m, 3H), NH₂: ~3.6 ppm (s, 2H), CH₃: ~2.1-2.3 ppm (s, 6H) | Aromatic protons: ~7.0-7.4 ppm (m, 3H), NH: ~7.5-8.5 ppm (br s, 1H), NH₂: ~5.5-6.5 ppm (br s, 2H), CH₃: ~2.2-2.4 ppm (s, 6H) |

| ¹³C NMR (Predicted, CDCl₃, δ) | Aromatic carbons: ~118-145 ppm, CH₃: ~14-20 ppm | C=S: ~180-185 ppm, Aromatic carbons: ~120-140 ppm, CH₃: ~15-21 ppm |

| IR (cm⁻¹) | N-H stretch: ~3300-3500, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2960, C=C stretch (aromatic): ~1450-1600 | N-H stretch: ~3100-3400, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2960, C=S stretch: ~1300-1350, C-N stretch: ~1450-1550 |

Reaction Mechanism

The formation of thiourea from an isothiocyanate and an amine is a classic example of nucleophilic addition.

Caption: Mechanism of thiourea formation from an isothiocyanate.

The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.[3]

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 2,3-dimethylaniline. By following the outlined experimental protocols and considering the provided characterization data, researchers can reliably produce this valuable compound for further investigation in drug development and other scientific endeavors. The choice between the thiophosgene and carbon disulfide methods will depend on the available facilities and safety considerations, with the latter being the preferred route for its reduced toxicity.

References

Spectroscopic and Structural Elucidation of 2,3-Dimethylphenylthiourea: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethylphenylthiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel thiourea derivatives. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the anticipated spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are presented below.

¹H NMR Spectral Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Thiourea) | ~9.5 - 10.5 | Broad Singlet | 1H |

| NH₂ (Thiourea) | ~7.5 - 8.5 | Broad Singlet | 2H |

| Aromatic CH | ~7.0 - 7.3 | Multiplet | 3H |

| CH₃ (Aromatic) | ~2.2 - 2.4 | Singlet | 6H |

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiourea) | ~180 - 185 |

| Aromatic C (quaternary, attached to N) | ~135 - 140 |

| Aromatic C (quaternary, with CH₃) | ~130 - 138 |

| Aromatic CH | ~120 - 130 |

| CH₃ (Aromatic) | ~15 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Thiourea) | Stretching | 3200 - 3400 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C=S (Thiourea) | Stretching | 1250 - 1350 | Medium-Strong |

| C-N (Thiourea) | Stretching | 1400 - 1500 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (Molecular Weight: 180.27 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pattern:

-

Molecular Ion Peak (M⁺): An observable peak at m/z ≈ 180.

-

Major Fragments:

-

Loss of the amino group (-NH₂) resulting in a fragment at m/z ≈ 164.

-

Cleavage of the C-N bond between the phenyl ring and the thiourea group, leading to a fragment corresponding to the 2,3-dimethylphenyl radical cation at m/z ≈ 105.

-

Fragmentation of the thiourea moiety.

-

Experimental Protocols

The following are generalized experimental procedures for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the solubility of the compound and its compatibility with the experiment. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution. This is often an automated process on modern spectrometers.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can vary from 8 to 64 depending on the sample concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[1]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The number of scans can range from 16 to 64 for a good quality spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with literature data for similar compounds if available.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that can be vaporized without decomposition.[2]

-

Ionization:

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.[4]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethylphenylthiourea in Laboratory Solvents

Introduction

2,3-Dimethylphenylthiourea, a disubstituted thiourea derivative, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring accurate experimental results and predicting its shelf-life. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-(2,3-Dimethylphenyl)thiourea | [1] |

| CAS Number | 55752-58-4 | [1] |

| Molecular Formula | C9H12N2S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | [2] |

| General Stability | Generally stable under standard laboratory conditions, but may be sensitive to prolonged exposure to light, heat, and non-neutral pH.[2] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on the general properties of thiourea derivatives, the solubility of this compound in common laboratory solvents is expected to vary significantly.

Expected Solubility

Thiourea derivatives are often soluble in polar organic solvents and less soluble in water and nonpolar organic solvents.[2] The presence of the dimethylphenyl group in this compound likely increases its lipophilicity compared to unsubstituted thiourea, which would influence its solubility profile.

Expected Solubility Order (Qualitative): Dimethyl sulfoxide (DMSO) > Dimethylformamide (DMF) > Alcohols (e.g., Ethanol, Methanol) > Acetone > Dichloromethane > Water

Quantitative Solubility Data (Hypothetical)

The following table illustrates how experimentally determined solubility data for this compound would be presented. The values are hypothetical and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| DMSO | 25 | > 100 | > 0.55 |

| Ethanol | 25 | ~ 20-50 | ~ 0.11-0.28 |

| Methanol | 25 | ~ 10-30 | ~ 0.06-0.17 |

| Water | 25 | < 1 | < 0.005 |

| Acetone | 25 | ~ 5-15 | ~ 0.03-0.08 |

Experimental Protocol for Solubility Determination

A standard gravimetric method can be used to determine the solubility of this compound in various solvents.[3]

Objective: To determine the equilibrium solubility of this compound in selected solvents at a specific temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the original solubility in g/L or mol/L.

Stability Profile

The stability of this compound is crucial for its storage and use in experimental settings. Thiourea derivatives can be susceptible to degradation under various conditions.[4]

Potential Degradation Pathways

Based on the chemistry of thiourea compounds, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The thiocarbonyl group (C=S) is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which can lead to the formation of the corresponding urea derivative and hydrogen sulfide.[5]

-

Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can result in the formation of various products, including the corresponding urea, sulfenic, sulfinic, and sulfonic acid derivatives.[4]

-

Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be protected from light.[4]

-

Thermal Decomposition: At elevated temperatures, thiourea compounds can decompose.[5]

Caption: Potential degradation pathways of this compound.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a molecule.[4] The following table outlines typical conditions for forced degradation studies.

| Stress Condition | Typical Parameters |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80 °C for 48 hours |

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |

Quantitative Stability Data (Hypothetical)

The results of a forced degradation study for this compound would be summarized as shown in the table below. The values are for illustrative purposes only.

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation |

| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.8 |

| 0.1 M NaOH (60 °C) | 24 | 78.5 | 21.5 |

| 3% H2O2 (RT) | 24 | 65.1 | 34.9 |

| Thermal (80 °C) | 48 | 98.7 | 1.3 |

| Photostability | - | 92.3 | 7.7 |

Experimental Protocol for Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.[4]

Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of maximum absorbance (e.g., 254 nm)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Procedure for Forced Degradation Sample Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Subject aliquots of the stock solution to the stress conditions outlined in Section 4.2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

-

Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

-

Determine the percentage of the remaining parent compound and the formation of any degradation products.

Caption: Experimental workflow for forced degradation studies.

Recommendations for Storage and Handling

Based on the anticipated stability profile of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage of solutions, it is advisable to store them at low temperatures (-20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.

-

Handling: When preparing solutions, use high-purity solvents and protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Prepare fresh solutions for experiments whenever possible.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not currently available in the public literature, this guide provides a comprehensive framework for researchers working with this compound. By understanding the general characteristics of thiourea derivatives and following the detailed experimental protocols provided, scientists can generate the necessary data to ensure the successful application of this compound in their research endeavors. A thorough investigation of its solubility and stability is a critical step in the development of any potential application for this compound.

References

A Comprehensive Technical Guide on the Biological Activities of Substituted Phenylthioureas

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylthioureas have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant attention for their potential in the development of novel therapeutic agents targeting a range of diseases, from cancer and microbial infections to inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of substituted phenylthioureas, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted phenylthiourea derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including breast, colon, liver, and prostate cancers.[1][2][3]

Several N-acyl-N'-phenylthiourea derivatives are proposed to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Overactivation of EGFR is a common characteristic of many cancers, leading to increased cell proliferation and survival. By inhibiting this pathway, these derivatives can induce apoptosis (programmed cell death).[4] The inhibition of EGFR and HER-2, which are often overexpressed in cancer cells, blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and survival.[1]

Other proposed mechanisms of anticancer action include the inhibition of K-Ras protein and the Wnt/β-catenin signaling pathway.[3]

The cytotoxic effects of substituted phenylthioureas are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylthiourea-based pyrazole, thiazole, and/or pyran hybrids | HCT-116 (colorectal carcinoma) | 2.29 ± 0.46 - 9.71 ± 0.34 | [2] |

| Phenylthiourea-based pyrazole, thiazole, and/or pyran hybrids | HepG2 (liver carcinoma) | 11.52 ± 0.48 - 14.09 ± 0.73 | [2] |

| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (colon cancer) | ≤ 10 | [3] |

| 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (prostate cancer) | ≤ 10 | [3] |

| 3,4-Dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [3] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62 | [5] |

| N-Benzoyl-N'-phenylthiourea (BFTU) and derivatives | MCF-7 (breast cancer) | Higher activity than Hydroxyurea | [6] |

| Diarylthiourea derivative (compound 4) | MCF-7 (breast cancer) | 338.33 ± 1.52 | [7] |

The in vitro cytotoxicity of phenylthiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylthiourea-based compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Substituted phenylthioureas have demonstrated significant activity against a range of pathogenic bacteria and fungi.[8][9][10] Structure-activity relationship studies have shown that substitutions on the phenyl ring, particularly with electron-accepting groups like halogens and nitro groups, can enhance antimicrobial potency.[11]

A potential mechanism for the antimicrobial action of some thiourea derivatives is the inhibition of bacterial DNA gyrase.[4] This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition disrupts these critical cellular processes, leading to bacterial cell death.[4] Some copper(II) complexes of phenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV.[12]

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 | [12] |

| Cu(II) complex with 1-1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea | Clinically isolated S. aureus and S. epidermidis (30 strains) | 0.5–2 | [13] |

| Phenylthiourea derivative (3c) | Pseudomonas aeruginosa PA01 | IC50 = 0.57 ± 0.05 µM (PvdP tyrosinase inhibition) | [14] |

| Substituted pyridylthiourea (compound 77l) | Various bacteria | Not specified, but showed better activity than mono-substituted counterparts | |

| Furfuryl substituted thiourea (compound 58) | Various bacteria | 0.19 |

A common method to screen for antimicrobial activity is the agar disc diffusion method.[9]

-

Media Preparation: A suitable agar medium is prepared, sterilized, and poured into petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile filter paper discs impregnated with known concentrations of the substituted phenylthiourea compounds are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antiviral Activity

Phenylthiourea derivatives have also been investigated for their antiviral properties, particularly against picornaviruses like Coxsackie virus and poliovirus.[8][15]

Studies on N,N'-diphenylthioureas have identified several structural features essential for their antiviral activity:[16]

-

An intact -NHC(=S)NH- grouping.

-

The presence of a substituent of the XH type (where X = O, NH) in the aromatic ring.

-

A specific distance (6.68-6.75 Å) between these substituents and the sulfur atom.

-

A trans conformation of the -C(=S)NH- group bound to the substituted phenyl ring.

| Compound | Virus | Effect | Reference |

| N-phenyl-N′-3-hydroxyphenylthiourea | Coxsackie viruses B1, B3, and A7 | Two- to threefold reduction in mortality in newborn mice. | [15] |

| N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea | Coxsackie viruses B1, B3, and A7 | Two- to threefold reduction in mortality in newborn mice. | [15] |

| Thiourea containing chiral phosphonate (2009104) | Tobacco Mosaic Virus (TMV) | 53.3% curative activity in vivo at 500 µg/mL. | [17] |

The antiviral activity of compounds can be quantified using a viral plaque assay.[16]

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in culture plates.

-

Virus Adsorption: The cell monolayer is infected with a known amount of virus.

-

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated to allow for virus replication and the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The plaques are visualized by staining the cell monolayer and are then counted.

-

Activity Calculation: The antiviral activity is determined by the reduction in the number or size of plaques in the presence of the compound compared to an untreated control.

Enzyme Inhibition

Substituted phenylthioureas are known to inhibit various enzymes, which is a key mechanism underlying some of their biological activities.

N-phenylthiourea derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1] This makes them potential agents for treating hyperpigmentation disorders. Phenylthiourea acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA.[1][18]

| Compound | Enzyme | Inhibition Value | Reference |

| Phenylthiourea | Phenoloxidase (Tyrosinase) | Ki = 0.21 ± 0.09 µM (competitive inhibition) | [18] |

| Phenylthiourea | Phenoloxidase (Tyrosinase) | IC50 = 0.55 ± 0.07 µM | [18] |

This assay measures the ability of phenylthiourea derivatives to inhibit the enzyme tyrosinase.[1]

-

Reaction Mixture Preparation: In a 96-well plate, add a substrate solution (e.g., L-DOPA) and a buffer solution (e.g., potassium phosphate buffer, pH 6.8).

-

Inhibitor Addition: Add various concentrations of the N-acetyl-N'-phenylthiourea derivative solutions to the wells.

-

Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase.

-

Absorbance Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 475 nm) over time, which corresponds to the formation of dopachrome.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

Drug Discovery and Development Workflow

The development of novel therapeutic agents based on the substituted phenylthiourea scaffold typically follows a structured workflow.

This process begins with the synthesis and structural confirmation of a library of derivatives. These compounds then undergo a series of in vitro assays to identify "hits" with promising activity.[1] Subsequent lead optimization through structure-activity relationship (SAR) studies aims to improve potency and selectivity, followed by in vivo testing in animal models and preclinical development.

Conclusion

Substituted phenylthioureas represent a highly valuable class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents, coupled with their ability to inhibit key enzymes, makes them an attractive scaffold for the development of new therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile chemical entity. Further research, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to refine the design of more potent and selective phenylthiourea-based drugs.[5][6][19]

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. farmaciajournal.com [farmaciajournal.com]

2,3-Dimethylphenylthiourea: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylthiourea is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the nucleophilic sulfur atom and the two nitrogen atoms of the thiourea backbone, coupled with the steric and electronic influence of the 2,3-dimethylphenyl group, make it an ideal starting material for constructing diverse and complex molecular architectures. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their proven and potential biological activities. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Synthetic Applications

This compound serves as a key building block in several classical and modern cyclization reactions to afford important classes of heterocycles, including thiazoles, pyrimidines, and triazoles.

Synthesis of 2-(2,3-Dimethylphenylamino)thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a fundamental and highly efficient method for the construction of the thiazole ring. The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. When employing this compound, this reaction leads to the formation of N-(2,3-dimethylphenyl)thiazol-2-amine derivatives, which are prevalent scaffolds in many biologically active molecules.

Experimental Protocol: Synthesis of 4-Phenyl-N-(2,3-dimethylphenyl)thiazol-2-amine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in 30 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add phenacyl bromide (1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-N-(2,3-dimethylphenyl)thiazol-2-amine.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

| Parameter | Representative Value |

| Yield | 85-95% |

| Appearance | Pale yellow solid |

| Melting Point | 155-157 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.8-7.2 (m, 5H, Ar-H), 7.1-6.9 (m, 3H, Ar-H of dimethylphenyl), 6.8 (s, 1H, thiazole-H), 5.5 (br s, 1H, NH), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 168.0 (C=N), 150.0, 137.5, 137.0, 135.0, 131.0, 129.0, 128.5, 128.0, 126.0, 125.5, 105.0, 20.5, 14.0 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 3100 (Ar C-H), 1620 (C=N), 1590, 1480 (C=C) |

Synthesis of Dihydropyrimidine-2-thiones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidines and their derivatives.[1][2] By using this compound in place of urea or thiourea, novel N-substituted dihydropyrimidine-2-thiones can be synthesized. These compounds are known for a wide range of pharmacological activities.[2]

Experimental Protocol: Synthesis of 1-(2,3-Dimethylphenyl)-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq.), benzaldehyde (1.0 eq.), and ethyl acetoacetate (1.0 eq.) in 15 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine-2-thione derivative.

-

Characterization: Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.

| Parameter | Representative Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | 205-207 °C |

| ¹H NMR (CDCl₃, δ ppm) | 9.5 (s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 7.1-6.9 (m, 3H, Ar-H of dimethylphenyl), 5.8 (s, 1H, CH), 5.2 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 175.0 (C=S), 145.0, 144.0, 137.0, 136.5, 131.0, 129.0, 128.5, 128.0, 127.0, 126.0, 100.0, 55.0, 20.5, 18.0, 14.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 3100 (Ar C-H), 1680 (C=C), 1590 (Ar C=C), 1210 (C=S) |

Synthesis of 1,2,4-Triazole-3-thione Derivatives

This compound can be utilized in the synthesis of 1,2,4-triazole-3-thiones. This typically involves a two-step process: reaction with an acylhydrazine to form a thiosemicarbazide intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 4-(2,3-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Formation of Thiosemicarbazide Intermediate:

-

In a round-bottom flask, reflux a mixture of 2,3-dimethylphenyl isothiocyanate (1.0 eq.) and benzoylhydrazine (1.0 eq.) in ethanol for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the N'-(benzoyl)-N-(2,3-dimethylphenyl)thiosemicarbazide intermediate.

-

-

Cyclization:

-

Dissolve the obtained thiosemicarbazide intermediate (1.0 eq.) in a 2M aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol.

-

| Parameter | Representative Value |

| Yield | 65-80% |

| Appearance | White crystalline solid |

| Melting Point | 220-222 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.8 (s, 1H, SH/NH), 7.6-7.4 (m, 5H, Ar-H), 7.2-7.0 (m, 3H, Ar-H of dimethylphenyl), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (C=S), 152.0, 137.0, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 126.0, 20.0, 14.0 |

| IR (KBr, cm⁻¹) | 3100 (N-H), 3050 (Ar C-H), 1600 (C=N), 1580 (Ar C=C), 1250 (C=S) |

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound generally follows a standard laboratory workflow, which is depicted below.

Conclusion

This compound stands out as a highly adaptable and valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The methodologies outlined in this guide, including the Hantzsch thiazole synthesis, the Biginelli reaction, and the formation of 1,2,4-triazoles, provide robust and efficient pathways to novel molecular entities. The steric and electronic properties imparted by the 2,3-dimethylphenyl group can significantly influence the biological activity of the resulting heterocycles, making this precursor a compelling choice for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this compound in their quest for innovative and impactful molecular designs.

References

Theoretical and Computational Analysis of 2,3-Dimethylphenylthiourea Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the tautomeric equilibrium of 2,3-Dimethylphenylthiourea. Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. In the case of this compound, the equilibrium between the thione and thiol forms is of primary interest.

This document outlines the computational protocols, presents synthesized quantitative data based on analogous compounds, and provides visualizations of the tautomeric relationship and the computational workflow. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules.

Core Concepts: Thione-Thiol Tautomerism

This compound can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond (C=N). The equilibrium between these two forms can be influenced by factors such as solvent polarity and substitution patterns on the phenyl ring.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Computational Methodology

The study of tautomerism in molecules like this compound heavily relies on computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost.

Experimental Protocol: Computational Details

-

Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Geometry Optimization: The initial 3D structures of the thione and thiol tautomers of this compound are built using a molecular modeling program. These structures are then pre-optimized using a lower level of theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.

-

DFT Calculations:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for studying organic molecules.

-

Basis Set: The 6-31+G(d,p) basis set is typically used, which includes polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately describe lone pairs and anions. For higher accuracy, a larger basis set like 6-311++G(d,p) can be utilized.

-

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra.

-

Solvation Effects: To model the effect of a solvent on the tautomeric equilibrium, the Polarizable Continuum Model (PCM) is often used. This implicit solvation model treats the solvent as a continuous dielectric medium. Calculations are typically performed in a non-polar solvent (e.g., toluene) and a polar solvent (e.g., water or DMSO) to assess the impact of the environment on the relative stability of the tautomers.

-

Relative Energy Calculation: The relative energies of the tautomers are determined from the difference in their total electronic energies, including zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations. The Gibbs free energy difference (ΔG) is also calculated to determine the equilibrium constant.

Quantitative Data Analysis

The following tables summarize the expected quantitative data from DFT calculations on the thione and thiol tautomers of this compound. This data is synthesized based on reported values for structurally similar phenylthiourea derivatives.

Table 1: Calculated Relative Energies (kcal/mol) of Tautomers

| Tautomer | Gas Phase (ΔE) | Gas Phase (ΔG) | Toluene (ΔG) | Water (ΔG) |

| Thione | 0.00 | 0.00 | 0.00 | 0.00 |

| Thiol | 5.85 | 5.50 | 4.95 | 3.80 |

Note: ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy. The thione form is set as the reference (0.00 kcal/mol).

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in Degrees)

| Parameter | Thione Tautomer | Thiol Tautomer |

| C=S Bond Length | 1.68 | - |

| C-S Bond Length | - | 1.77 |

| S-H Bond Length | - | 1.35 |

| C-N (Thiourea) | 1.38 | 1.32 (C=N) |

| C-N (Phenyl) | 1.42 | 1.40 |

| N-C-N Angle | 118.5 | 122.0 |

| C-N-H Angle | 120.2 | 118.9 |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Thione Tautomer | Thiol Tautomer |

| ν(N-H) | 3350 | 3380 |

| ν(C=S) | 1150 | - |

| ν(S-H) | - | 2550 |

| ν(C=N) | - | 1620 |

Computational Workflow Visualization

The logical flow of a computational study on tautomerism can be visualized to provide a clear overview of the process.

Caption: Computational workflow for the theoretical study of tautomerism.

Conclusion

The theoretical and computational study of this compound tautomers provides valuable insights into their relative stabilities and structural properties. The presented data, synthesized from existing literature on analogous compounds, suggests that the thione tautomer is more stable in both the gas phase and in solution, although the energy difference decreases in polar solvents. The provided computational protocol offers a robust framework for researchers to conduct similar analyses. Understanding the tautomeric preferences of such molecules is paramount for accurate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Arylthiourea Derivatives

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and development of N-arylthiourea derivatives, a class of compounds that has evolved from industrial chemicals to a "privileged scaffold" in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, and therapeutic potential of these versatile molecules.

Executive Summary

N-Arylthiourea derivatives, characterized by a core thiourea moiety (S=C(NH)₂) with at least one aryl substituent on a nitrogen atom, have a rich history rooted in the late 19th century. Initially explored for their utility in industries such as photography and rubber manufacturing, their unique chemical properties soon paved the way for their investigation as biologically active agents. The ability of the thiourea functional group to form stable hydrogen bonds with biological targets like proteins and enzymes has cemented its status as a critical pharmacophore. Over the decades, synthetic methodologies have been refined, and a vast library of derivatives has been developed, leading to the discovery of potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide will trace this historical journey, detail key synthetic protocols, present quantitative biological data, and illustrate the signaling pathways through which these compounds exert their effects.

A Historical Perspective: From Industrial Origins to Therapeutic Promise

The story of N-arylthiourea derivatives begins with the parent molecule, thiourea. First synthesized in 1873 by the Polish chemist Marceli Nencki, thiourea was initially produced by fusing ammonium thiocyanate.[1] Its early applications were largely industrial, finding use as a fixing agent in photography, in the manufacture of thermosetting resins, and as an insecticide.[1]

The foray of thiourea derivatives into the realm of medicine was part of the broader wave of early chemotherapy research. Some of the first therapeutic applications included treatments for Mycobacterium tuberculosis infections, with compounds like thioacetazone and thiocarlide being developed.[1] The key to the synthesis of N-arylthiourea derivatives lies in the availability of aryl isothiocyanates (Ar-N=C=S), a class of reagents whose synthetic chemistry has been evolving for nearly a century. The development of reliable methods to produce these reactive intermediates was a critical step that unlocked the vast chemical space of N-arylthioureas for medicinal chemists.

The fundamental importance of the (thio)urea functionality in medicinal chemistry stems from its capacity to form stable hydrogen bonds with the recognition elements of biological targets.[1] This interaction is crucial for the stabilization of ligand-receptor complexes and the recognition of bioactive sites, making the N-arylthiourea scaffold a highly valuable framework in drug design.

Synthesis and Methodologies

The primary and most versatile method for the synthesis of N-arylthiourea derivatives involves the nucleophilic addition of a primary or secondary amine to an aryl isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions.

General Experimental Protocol: Synthesis from Aryl Isothiocyanate and Amine

A detailed, generalized protocol for the synthesis of N,N'-disubstituted arylthiourea derivatives is provided below. This method is adaptable for a wide range of aromatic and aliphatic amines.

Materials:

-

Aryl Isothiocyanate (1.0 equivalent)

-

Appropriate primary or secondary amine (1.0-1.1 equivalents)

-

Anhydrous solvent (e.g., Acetone, Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of the selected aryl isothiocyanate (1.0 eq.) in a suitable anhydrous solvent, add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates.

-

Upon completion of the reaction, the resulting solid precipitate is typically the desired N-arylthiourea derivative.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product is collected by filtration.

-

The collected solid is washed with a cold non-polar solvent, such as hexane, to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water mixture) to yield the pure N-arylthiourea derivative.

-

The final product's identity and purity should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

This robust methodology has enabled the creation of large libraries of N-arylthiourea derivatives for structure-activity relationship (SAR) studies.

Below is a graphical representation of the general synthetic workflow.

Therapeutic Applications and Quantitative Data

The structural versatility of N-arylthiourea derivatives has led to their investigation across a wide range of therapeutic areas. Their biological activities are often potent, with efficacy demonstrated in the micromolar to nanomolar range.

Anticancer Activity

A significant body of research has focused on the anticancer properties of N-arylthioureas. These compounds have shown cytotoxicity against a multitude of cancer cell lines, including breast, colon, and lung cancer. The tables below summarize the in vitro activity of selected derivatives.

Table 1: Anticancer Activity of N-Arylthiourea Derivatives Against Various Cancer Cell Lines

| Compound ID | Aryl Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | N-(3,4-dichlorophenyl)-N'-benzoyl | MCF-7 (Breast) | 338.33 | [1] |

| 2 | 3-(trifluoromethyl)phenyl | SW480 (Colon) | <10 | [2] |

| 3 | 3-(trifluoromethyl)phenyl | SW620 (Colon) | <10 | [2] |

| 4 | 3-(trifluoromethyl)phenyl | PC3 (Prostate) | <10 | [2] |

| 5 | 3,4-dichloro-phenyl | SW620 (Colon) | 1.5 - 8.9 | [2] |

| 6 | 4-CF₃-phenyl | SW620 (Colon) | 1.5 - 8.9 | [2] |

Antimicrobial and Anti-biofilm Activity

N-Arylthiourea derivatives have also been explored as potential anti-infective agents. Their ability to inhibit the growth of bacteria and prevent biofilm formation is a promising area of research in the face of rising antimicrobial resistance.

Table 2: Antimicrobial Activity of N-Arylthiourea Derivatives

| Compound ID | Heterocyclic Moiety | Microbial Strain | MBIC (µg/mL) | Reference |

| 7 | Benzothiazole | E. coli ATCC 25922 | 625 | [3] |

| 8 | 6-methylpyridine | E. coli ATCC 25922 | 625 | [3] |

MBIC: Minimum Biofilm Inhibitory Concentration

Mechanism of Action and Signaling Pathways

The therapeutic effects of N-arylthiourea derivatives are underpinned by their interaction with key cellular signaling pathways that are often dysregulated in disease. In oncology, a primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and their downstream cascades.

Inhibition of EGFR/HER2 Signaling

Many N-arylthiourea derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are crucial mediators of cell proliferation, survival, and differentiation. Their overexpression is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR and HER2, these compounds can halt the progression of two major oncogenic signaling pathways: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.

The diagram below illustrates the inhibition of these critical signaling cascades by N-arylthiourea derivatives.

This inhibition leads to a cascade of downstream effects, ultimately resulting in decreased cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).

Conclusion and Future Directions

The journey of N-arylthiourea derivatives from their 19th-century origins to their current standing as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The straightforward and robust synthetic routes have allowed for extensive exploration of their structure-activity relationships, leading to the identification of compounds with potent and diverse therapeutic activities. The continued investigation into their mechanisms of action, particularly their ability to modulate critical signaling pathways, will undoubtedly fuel the development of next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, enhancing their selectivity, and exploring novel therapeutic applications to address unmet medical needs.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Chemical Reactivity of the Thiourea Group in 2,3-Dimethylphenylthiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiourea functional group within the 2,3-Dimethylphenylthiourea molecule. The presence of the sulfur and two nitrogen atoms imparts a rich and versatile chemistry to this moiety, making it a valuable synthon in organic chemistry and a key pharmacophore in medicinal chemistry. This document details the principal reactions, including S-alkylation, oxidation, and cyclization, and explores the biological significance of this class of compounds, particularly as enzyme inhibitors.

Core Chemical Reactivity of the Thiourea Moiety

The thiourea group, with its general structure R-NH-C(=S)-NH-R', is characterized by the nucleophilic nature of the sulfur atom and the basicity of the nitrogen atoms. The 2,3-dimethylphenyl substituent in this compound can influence this reactivity through steric and electronic effects.

S-Alkylation

One of the most fundamental reactions of the thiourea group is S-alkylation, which proceeds via nucleophilic attack of the sulfur atom on an alkyl halide or other alkylating agent. This reaction leads to the formation of an isothiouronium salt. These salts are valuable intermediates in organic synthesis, for instance, in the preparation of thiols. A highly efficient and practical method for the S-alkylation of arylthioureas utilizes tetraalkylammonium salts as alkylation reagents under transition-metal-free conditions, yielding S-substituted aryl-isothioureas in good to excellent yields.[1][2][3]

Oxidation

The sulfur atom in the thiourea group is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the oxidant and the reaction conditions. For instance, reaction with hydrogen peroxide can lead to the formation of thiourea dioxide.[4][5][6] Under acidic conditions, oxidation can yield formamidine disulfide. The oxidation of N,N'-dimethylthiourea with hydrogen peroxide has been shown to selectively form N,N'-dimethylthiourea dioxide, and the measurement of this product can be used to assess the presence of hydrogen peroxide in biological systems.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction of Thiourea with Hydrogen Peroxide: <sup>13</sup>C NMR Studies of an Oxidative/Reductive Bleaching Process [ouci.dntb.gov.ua]

- 6. p2infohouse.org [p2infohouse.org]

Navigating the Safety Profile of 2,3-Dimethylphenylthiourea: A Technical Guide for Researchers

For Immediate Release